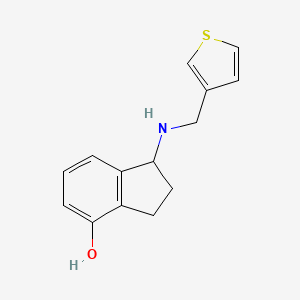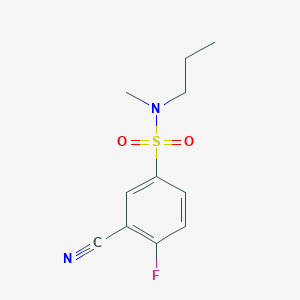![molecular formula C11H16N2O3S B7569923 2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide](/img/structure/B7569923.png)
2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide, also known as celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other musculoskeletal disorders. It was first introduced in 1998 and has since become one of the most widely prescribed drugs in the world.
Applications De Recherche Scientifique
Celecoxib has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other musculoskeletal disorders. In addition, it has been studied for its potential use in the prevention and treatment of cancer, particularly colorectal cancer. Celecoxib has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells.
Mécanisme D'action
Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Celecoxib has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. In addition, it has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Celecoxib has also been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of blood vessels that supply tumors with nutrients.
Avantages Et Limitations Des Expériences En Laboratoire
Celecoxib has a number of advantages for lab experiments. It is relatively easy to synthesize and is widely available. It has also been extensively studied, so there is a large body of literature on its properties and effects. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to control the dose and concentration of 2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide, which can affect the results of experiments. In addition, there may be variability in the response of different cell types and tissues to 2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide.
Orientations Futures
There are a number of future directions for research on 2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide. One area of research is the development of new analogs of 2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide that may have improved anti-inflammatory and anti-cancer properties. Another area of research is the identification of new targets for 2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide, particularly in the context of cancer. Finally, there is a need for further studies to determine the optimal dosing and administration of 2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide for different conditions and patient populations.
Méthodes De Synthèse
The synthesis of 2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide involves a multi-step process that begins with the reaction of 2-aminobenzenesulfonamide with ethyl chloroacetate to form the intermediate ethyl 2-(2-aminophenyl)sulfonamidoacetate. This intermediate is then treated with cyclopropylmagnesium bromide to form the cyclopropyl derivative, which is subsequently hydrolyzed to form 2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide. The overall yield of this process is approximately 50%.
Propriétés
IUPAC Name |
2-[(2-cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c12-17(15,16)11-4-2-1-3-9(11)13-7-10(14)8-5-6-8/h1-4,8,10,13-14H,5-7H2,(H2,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNLRYZPRFFYPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC2=CC=CC=C2S(=O)(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,5-Dichlorobenzoyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7569844.png)

![1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7569858.png)


![(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7569881.png)



![(5-Chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569931.png)
![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7569937.png)

![(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569946.png)